molecular formula C12H15NO2 B1361260 Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 41234-43-9

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B1361260
CAS RN: 41234-43-9
M. Wt: 205.25 g/mol
InChI Key: RGHMPTHWVVRXHW-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The molecular weight of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is 205.26 . The InChI key is RGHMPTHWVVRXHW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent years . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) .


Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a solid or viscous liquid . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

Enantioselective Hydrolysis and Stereoselective Synthesis

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its stereoselective synthesis applications. Researchers found that its butyl, ethyl, and methyl esters could be hydrolyzed stereoselectively under mild conditions, yielding the corresponding (S)-acid and unreacted (R)-ester. This process utilized readily available animal liver acetone powders, highlighting its potential in enantioselective hydrolysis and synthesis (Sánchez et al., 2001).

Chemical Reactions and Product Formation

The compound has been a subject of investigation in various chemical reactions. For example, its reactions with active nitrogen-centered nucleophiles were explored, revealing complex product formations such as 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)-N′1,N′4-diphenyl-3-(2-phenylhydrazono) succinohydrazide (Surikova et al., 2008). These reactions showcase the compound's versatility in generating a variety of chemical structures.

Antibiotic Discovery

In the field of antibiotic discovery, the ethyl acetate extract of cultures of Janibacter limosus, which included ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives, showed high biological activity against bacteria and fungi. This highlights its potential in the development of new antibiotics (Asolkar et al., 2004).

Kinetic Resolution Methods

The compound has also been used in developing kinetic resolution methods for the preparation of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This process involved catalyzed enantioselective hydrolysis, demonstrating its utility in producing enantiomerically pure substances (Paál et al., 2007).

Synthesis of Novel Compounds

Research has shown that ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be used to synthesize various novel compounds. For instance, it has been involved in the synthesis of different quinolones and tetrahydro-4-oxoquinoline, demonstrating its importance in organic synthesis (Guillou et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMPTHWVVRXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936050
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

41234-43-9, 15912-55-7
Record name Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41234-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
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Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HB Sullivan, AR Day - The Journal of Organic Chemistry, 1964 - ACS Publications
Reduction of the higher melting isomer with lithium aluminum hydride in ether solution proceeded smoothly to give a compound melting at 70-72, The lower melting lactam failedto …
Number of citations: 9 pubs.acs.org
GR Clemo, M Hoggarth - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… was added, and the picrate which separated recrystallised from ethanol; it had mp 204" not depressed by the picrate of ethyl 1 : 2 : 3 : 4-tetrahydroisoquinoline-3-carboxylate. …
Number of citations: 0 pubs.rsc.org
GR Clemo, SP Popli - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… A similar condensation of ethyl 1 : 2 : 3 : 4-tetrahydroisoquinoline-3-carboxylate with ethyl acetate gave poor yields, which were not improved by using the N-benzoyl derivative of the …
Number of citations: 9 pubs.rsc.org
D Kojetin, Y Wang, TM Kamenecka… - ACS chemical …, 2011 - ACS Publications
REV-ERBα is a member of the nuclear receptor superfamily that functions as a receptor for the porphoryin heme. REV-ERBα suppresses transcription of its target genes in a heme-…
Number of citations: 163 pubs.acs.org
GR Clemo, GA Swan - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
On dehydrogenation with selenium, yohimbine gives rise to yobyrine, C1, H1, N,,‘I tetrahydroyobyrine,” Cl, H,, N2, and ketoyobyrine, CzoH1, ON,(Mendlik and Wibaut, Rec. Trav. chim., …
Number of citations: 34 pubs.rsc.org
H AKIMOTO, K OKAMURA, M YUI… - Chemical and …, 1974 - jstage.jst.go.jp
Sodium Borohydride,” 8) we found 2—cyanoquinoline (X) and 3-cyanoi-soquinoline (XI) were respectively reduced with sodium borohydride to the tetrahydro derivatives (XII and XIII) …
Number of citations: 74 www.jstage.jst.go.jp
NJ Leonard, S Swann Jr, G Fuller - Journal of the American …, 1954 - ACS Publications
Our study of the electrolytic reduction of-aminoketones has been extended to linear tricyclic-aminoketones (V) in which one external ring is benzenoid and the other external ring, …
Number of citations: 18 pubs.acs.org
TN Van, P Claes, N De Kimpe - Synlett, 2014 - thieme-connect.com
Various hexahydropyrazino[1,2-b]isoquinolines were synthesised as simplified saframycin analogues. Construction of this core proceeded through a tetrahydroisoquinoline synthesis …
Number of citations: 2 www.thieme-connect.com
HB SULLIVAN JR - 1963 - search.proquest.com
SULLIVAN, Jr., Hobart Bertrand, 1933– Page 1 63-7092 SULLIVAN, Jr., Hobart Bertrand, 1933– THE SYNTHESIS AND CONFORMATION OF SOME NEW HETEROCYCLIC …
Number of citations: 2 search.proquest.com
NS Chowdari, Y Zhang, I McDonald… - Journal of Medicinal …, 2020 - ACS Publications
A series of tetrahydroisoquinoline-based benzodiazepine dimers were synthesized and tested for in vitro cytotoxicity against a panel of cancer cell lines. Structure–activity relationship …
Number of citations: 9 pubs.acs.org

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